Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate

Physicochemical profiling Drug-likeness Solubility prediction

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS 65844-46-4) is a bicyclic indane-2-carboxylate ester featuring a methoxy substituent at the 5-position of the aromatic ring. With a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g·mol⁻¹, this compound belongs to the class of 5-substituted indane-2-carboxylic acid methyl esters and is catalogued under PubChem CID 53724337.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 65844-46-4
Cat. No. B1422672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
CAS65844-46-4
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(C2)C(=O)OC)C=C1
InChIInChI=1S/C12H14O3/c1-14-11-4-3-8-5-10(12(13)15-2)6-9(8)7-11/h3-4,7,10H,5-6H2,1-2H3
InChIKeyCJKBZZXRBXKIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS 65844-46-4): Technical Baseline for Procurement and Research Selection


Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS 65844-46-4) is a bicyclic indane-2-carboxylate ester featuring a methoxy substituent at the 5-position of the aromatic ring. With a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g·mol⁻¹, this compound belongs to the class of 5-substituted indane-2-carboxylic acid methyl esters and is catalogued under PubChem CID 53724337 [1]. Its computed XLogP3 of 2.0, topological polar surface area (TPSA) of 35.5 Ų, and three hydrogen-bond acceptor sites position it as a moderately lipophilic building block amenable to both organic-solvent-based transformations and medicinal chemistry campaigns [2]. The compound has been explicitly employed as Intermediate 28 in the patented synthesis of 6-substituted nicotinamide-based opioid receptor antagonists, confirming its role as a validated pharmaceutical intermediate rather than a mere catalog listing [3].

Why Generic Substitution of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate Is Not Advisable in Research and Process Chemistry


Indane-2-carboxylate derivatives bearing different substituents at the 5-position or variations in the ester group are not functionally interchangeable. The 5-methoxy substituent directly modulates the electronic character of the aromatic ring (Hammett σₚ = –0.27 for –OCH₃ vs σₚ = –0.37 for –OH), alters hydrogen-bond acceptor capacity (HBA = 3 vs HBA = 2 for the unsubstituted analog), and shifts the topological polar surface area from 26.3 Ų to 35.5 Ų [1]. These differences affect solubility in organic solvents, chromatographic behaviour during purification, and the reactivity of the ester carbonyl in nucleophilic acyl substitutions [2]. Furthermore, the compound's demonstrated role as Intermediate 28 in a multi-step, hydrogenation-based synthetic route towards opioid receptor antagonists means that substituting a 5-hydroxy, 5-halo, or unsubstituted indane-2-carboxylate would require complete re-optimisation of reaction conditions—solvent, catalyst loading, and hydrogen pressure—likely resulting in divergent yields and impurity profiles .

Quantitative Evidence Guide for Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate: Comparator-Based Differentiation


Topological Polar Surface Area Increase of 9.2 Ų Relative to the Unsubstituted Indane-2-carboxylate Core

The 5-methoxy substituent increases the topological polar surface area (TPSA) by 9.2 Ų compared to methyl 2,3-dihydro-1H-indene-2-carboxylate (CAS 4254-32-4). This shifts the compound closer to the 60–140 Ų range considered favourable for balanced intestinal absorption and blood-brain barrier penetration [1]. Concurrently, XLogP3 decreases modestly from 2.1 to 2.0, indicating that polarity is gained without a large sacrifice in lipophilicity [2].

Physicochemical profiling Drug-likeness Solubility prediction

Additional Hydrogen-Bond Acceptor Site Versus the Unsubstituted and 5-Hydroxy Analogs

The target compound offers three hydrogen-bond acceptor sites (ester carbonyl oxygen, ester alkoxy oxygen, and methoxy oxygen) compared with two acceptors in methyl 2,3-dihydro-1H-indene-2-carboxylate (ester carbonyl and ester alkoxy oxygen only) [1]. The 5-hydroxy analog (methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate, CAS 65844-43-1) also possesses three acceptor sites but introduces one hydrogen-bond donor that can promote self-association, potentially complicating purification and reducing shelf stability [2]. The methoxy group therefore provides an additional acceptor without introducing donor character, offering a differentiated supramolecular profile.

Ligand design Molecular recognition Crystal engineering

Validated Synthetic Yield of 65% Under Pd/C Hydrogenation Conditions in a Patented Pharmaceutical Route

The compound was obtained in 65% isolated yield following hydrogenation of 6-methoxy-1-oxo-indan-2-carboxylic acid methyl ester (3.14 g scale) in acetic acid with 5% Pd/C and perchloric acid under 40 atm H₂ for 12 h at room temperature . This yield is explicitly reported in WO2004/080968 (Eli Lilly), providing a benchmark for process feasibility. In contrast, the analogous 1-oxo precursor (CAS 22955-78-8) requires the ketone functional group for further derivatisation, making it unsuitable when the fully saturated indane core is required without additional redox steps .

Process chemistry Synthetic reliability Scale-up feasibility

Ester-Size Differentiation: Methyl Ester Reactivity Advantage Over the Ethyl Ester Analog

The methyl ester of 5-methoxyindane-2-carboxylic acid (MW 206.24) offers higher reactivity in nucleophilic acyl substitution than the corresponding ethyl ester (ethyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate, CAS 136191-07-6, MW 220.26) due to reduced steric hindrance at the carbonyl carbon. The smaller methoxy leaving group (pKa of MeOH conjugate acid = –2.5) versus ethoxy (pKa of EtOH conjugate acid = –1.9) provides a marginally better thermodynamic driving force for transesterification and aminolysis reactions [1]. In the patent literature, methyl esters are preferentially employed when the ester function must be removed or exchanged in subsequent synthetic steps .

Transesterification Protecting-group strategy Synthetic efficiency

Physical State: Clear Oil Versus Crystalline Solids of Structurally Related Analogs

Following chromatographic purification (8:1 hexanes:ethyl acetate, Rf = 0.6 in 1:1 hexanes:ethyl acetate), the title compound is obtained as a clear oil . This is in contrast to methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which is a white crystalline solid with a melting point of 75–77 °C , and to the 5-hydroxy analog which tends to form hydrogen-bonded solids. The liquid physical state facilitates direct use in automated liquid-handling platforms and continuous-flow chemistry setups without pre-dissolution steps.

Formulation Handling Automated liquid dispensing

Documented Role as a Ketone-Free Intermediate in a Published CNS-Targeted Drug Synthesis Pathway

The compound is explicitly designated Intermediate 28 in WO2004/080968A1 (Eli Lilly), where it is reduced with LiAlH₄ to (5-methoxy-indan-2-yl)-methanol en route to 6-substituted nicotinamide opioid receptor antagonists [1]. This contrasts with the 1-oxo analog, which retains the ketone and would require a separate reduction step to access the same alcohol intermediate. The absence of the 1-oxo group eliminates the risk of unwanted aldol or imine side reactions during subsequent amine coupling steps, thereby preserving intermediate purity .

Opioid receptor antagonist CNS drug intermediate Synthetic validation

Best Research and Industrial Application Scenarios for Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate


Medicinal Chemistry: CNS-Targeted Indane-Based Lead Optimisation

With a TPSA of 35.5 Ų and XLogP3 of 2.0, the compound occupies physicochemical space consistent with CNS drug-likeness . Its established use as Intermediate 28 in opioid receptor antagonist synthesis provides a validated starting point for SAR campaigns targeting GPCRs in the central nervous system. The methoxy group offers an additional hydrogen-bond acceptor without introducing a donor, which is advantageous for modulating target binding while minimising P-glycoprotein recognition. Procurement of this specific compound ensures direct compatibility with published synthetic routes, avoiding the need to re-validate reaction conditions that would be required if the 5-hydroxy or unsubstituted analogs were substituted.

Process Chemistry: Multi-Step Synthesis Requiring a Ketone-Free Indane Intermediate

The 65% isolated yield reported under Pd/C hydrogenation conditions (40 atm H₂, room temperature, 12 h) provides a quantifiable benchmark for scaling the reduction of the 1-oxo precursor . The resulting clear oil is directly amenable to continuous-flow hydrogenation and automated liquid handling, minimising the handling losses associated with crystalline intermediates. When the downstream chemistry involves nucleophilic additions (e.g., LiAlH₄ reduction to the indan-2-yl-methanol, as described in WO2004/080968), the absence of a ketone group eliminates competitive side reactions, leading to cleaner product profiles and higher throughput in medicinal chemistry workflows .

Chemical Biology: Ester-Functionalised Probe Synthesis for Target Engagement Studies

The methyl ester group provides a convenient handle for conjugation to affinity tags, fluorophores, or biotin via mild aminolysis or hydrazinolysis, with reactivity superior to the ethyl ester analog due to reduced steric hindrance. The 5-methoxy substituent contributes to a balanced polarity profile that maintains solubility in both organic reaction media and aqueous biochemical assay buffers (TPSA = 35.5 Ų). The three hydrogen-bond acceptor sites facilitate interactions with protein targets while the absence of hydrogen-bond donors reduces non-specific binding to serum proteins, a critical parameter in cellular target engagement assays.

Building-Block Sourcing: High-Purity Intermediate for Fragment-Based Drug Discovery Libraries

Available from multiple reputable suppliers (AKSci at 95+% purity, Fluorochem at 95%, Combi-Blocks at 95%), the compound meets the purity thresholds required for fragment screening campaigns . Its indane core is a recognised privileged scaffold in medicinal chemistry, and the 5-methoxy-2-carboxylate substitution pattern provides vectors for divergent elaboration at both the ester and the aromatic ring positions. Compared to the 1-oxo analog, this compound is chemically more stable during long-term storage (no enolisable ketone) and requires no pre-activation before use in amide coupling or ester hydrolysis reactions, reducing procurement-to-assay turnaround time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.